4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride
Overview
Description
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Mechanism of Action
- One possibility is that it interacts with specific enzymes or receptors involved in cellular processes. For instance, compounds containing a trifluoromethyl group (CF₃) often exhibit unique pharmacological properties due to their electron-withdrawing nature .
- It may participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds using palladium catalysts .
- Transmetalation, where nucleophilic organic groups transfer from boron to palladium, is a key step in this process .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby influencing the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by interacting with specific receptors or proteins involved in signal transduction. Additionally, it can alter gene expression by affecting transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding interaction can lead to changes in gene expression, enzyme activity, or other cellular processes. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound in in vitro or in vivo studies has also been observed to affect cellular function, potentially leading to adaptive or adverse responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux or metabolite levels . For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its function, as it may interact with specific biomolecules or structures within these compartments, leading to localized effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective substitution reactions. For instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Research: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-amine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
6-(Trifluoromethyl)pyridin-3-amine: Lacks the methyl group, affecting its steric and electronic characteristics.
4-Methyl-2-(trifluoromethyl)pyridine: Similar structure but different position of the amine group, leading to different reactivity and applications.
Uniqueness
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry and material science, where specific interactions and properties are crucial.
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c1-4-2-6(7(8,9)10)12-3-5(4)11;/h2-3H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLZUQGSPQWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-50-0 | |
Record name | 4-methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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